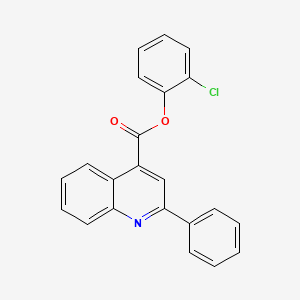

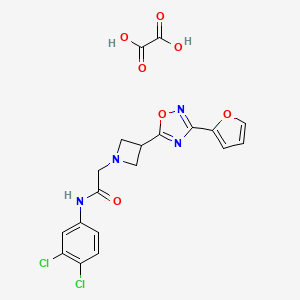

![molecular formula C17H17ClN6O2 B2569146 1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-71-0](/img/structure/B2569146.png)

1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazino purines are a class of compounds that contain a purine (a type of heterocyclic aromatic organic compound) fused with a triazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral data . In some cases, the structure can be further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often dependent on the specific substituents present on the triazino purine ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. Factors such as the presence and position of different substituents can greatly influence properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antiviral and Anticancer Applications

Synthesis and Antiviral Activity

A study detailed the chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotide analogues, highlighting their moderate activity against rhinovirus at non-toxic dosage levels, indicating potential antiviral applications (Kim et al., 1978).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

Research on the synthesis of new triazino and triazolo[4,3-e]purine derivatives revealed that some compounds exhibited considerable anticancer activity against specific cancer cell lines and moderate anti-HIV-1 activity, suggesting their potential in developing new therapeutic agents (Ashour et al., 2012).

Chemical Synthesis and Characterization

Synthetic Methodologies

A study on the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines explored their applications as amino protecting groups and sulfurization reagents, highlighting their utility in peptide and glycopeptide synthesis (Barany et al., 2005).

Molecular Structure and Characterization

Research on benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione discussed their optimized synthesis and characterization, providing a foundation for understanding the chemical properties and potential applications of similar triazine derivatives (Hwang et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYFQCPSUZPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2569066.png)

![2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2569067.png)

![Tert-butyl 2-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2569068.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2569069.png)

![2-(2,4-Difluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2569070.png)

![3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2569073.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2569075.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569079.png)